2-methyl-N-phenylAlanine
Overview
Description
2-Methyl-N-phenylalanine is a chemical compound with the molecular formula C10H13NO2 . It has an average mass of 179.216 Da and a monoisotopic mass of 179.094635 Da . It is also known by other names such as 2-Methyl-2-(Phenylamino)propanoic acid and Alanine, 2-methyl-N-phenyl- .
Molecular Structure Analysis
The molecular structure of 2-methyl-N-phenylalanine consists of a phenylalanine molecule where one of the hydrogen atoms in the methyl group is replaced by a phenyl group .
Physical And Chemical Properties Analysis
2-Methyl-N-phenylalanine is a solid substance . It has a molecular weight of 179.22 . The compound is stored at a temperature of -20°C .
Scientific Research Applications
Biosynthesis and Metabolic Pathways
2-methyl-N-phenylalanine, a derivative of phenylalanine, plays a role in various metabolic pathways. Phenylalanine itself is a critical amino acid involved in the biosynthesis and metabolic utilization in plants, particularly in conifers. It serves as a precursor for numerous plant compounds essential for growth, development, and defense against stress, highlighting its significance in the carbon channeling from photosynthesis to phenylpropanoids biosynthesis (Pascual et al., 2016).
Metabolic Engineering for Production Improvement
In the context of microbial synthesis, the manipulation of specific enzymes within the phenylalanine biosynthesis pathway in E. coli has shown potential for enhancing the production yield of L-phenylalanine. This is evident from research focusing on optimizing enzyme concentrations in the shikimate pathway, which has implications for improving yields of phenylalanine and its derivatives for food and medicinal applications (Ding et al., 2016).
Aromatic Compound Synthesis
Research in Saccharomyces cerevisiae demonstrates the potential of metabolic engineering to produce aromatic compounds like 2-phenylethanol from L-phenylalanine through the Ehrlich pathway. This pathway involves a series of enzymatic reactions leading to valuable fragrance compounds, underlining the synthetic versatility of phenylalanine derivatives in biotechnological applications (Kim et al., 2014).
Phenylalanine Ammonia-Lyase in Phenylpropanoids Production
Phenylalanine ammonia-lyase (PAL) is pivotal in converting phenylalanine to cinnamate, a key step in the phenylpropanoid pathway. This enzyme has garnered attention for its role in the metabolic engineering of plants and microbes for enhanced production of phenylpropanoids, a class of compounds with various industrial and medical applications (Kong, 2015).
Molecular Engineering and Self-Assembly
Molecular engineering of phenylalanine derivatives, including 2-methyl-N-phenylalanine, can result in the formation of unique microstructures with potential applications in materials science. For example, diphenylalanine and its analogues can self-assemble into ordered structures with distinct mechanical, optical, and semiconductive properties, useful in various fields such as energy storage, biosensing, and drug delivery (Pellach et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-anilino-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,9(12)13)11-8-6-4-3-5-7-8/h3-7,11H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCYMDCQKGJWDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506619 | |
Record name | 2-Methyl-N-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60506619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-phenylAlanine | |
CAS RN |
59081-61-7 | |
Record name | 2-Methyl-N-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60506619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-N-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.